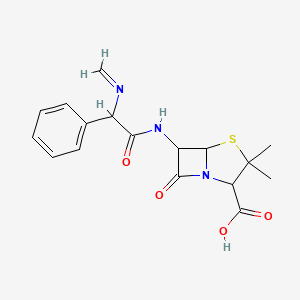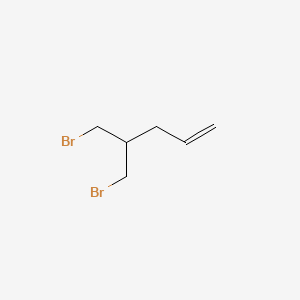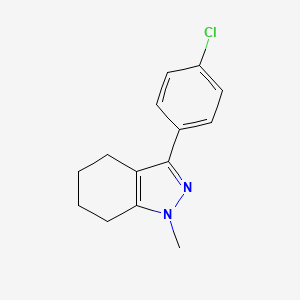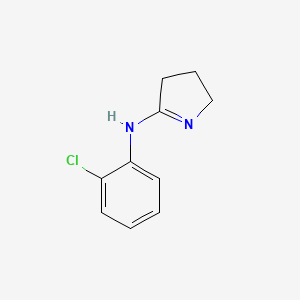
2,6-Bis(difluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(difluoromethyl)phenol is a fluorinated organic compound characterized by the presence of two difluoromethyl groups attached to a phenol ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(difluoromethyl)phenol typically involves the difluoromethylation of phenol derivatives. One common method is the reaction of phenol with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced difluoromethylating reagents and catalysts can further enhance the production efficiency and reduce the environmental impact .
化学反応の分析
Types of Reactions: 2,6-Bis(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl groups can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are often employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Partially or fully reduced phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2,6-Bis(difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty materials, including polymers and coatings with enhanced chemical resistance
作用機序
The mechanism of action of 2,6-Bis(difluoromethyl)phenol involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate the activity of enzymes and receptors by binding to their active sites .
類似化合物との比較
2,6-Bis(trifluoromethyl)phenol: Contains trifluoromethyl groups instead of difluoromethyl groups.
2,4-Difluorophenol: A simpler fluorinated phenol with fewer fluorine atoms.
2,6-Difluorophenol: Similar structure but with only two fluorine atoms attached to the phenol ring.
Uniqueness: 2,6-Bis(difluoromethyl)phenol is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a versatile molecule for various applications .
特性
分子式 |
C8H6F4O |
|---|---|
分子量 |
194.13 g/mol |
IUPAC名 |
2,6-bis(difluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4O/c9-7(10)4-2-1-3-5(6(4)13)8(11)12/h1-3,7-8,13H |
InChIキー |
RLNBSPZCDZNTGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)F)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
